Igalan
Description
Natural Botanical Sources of Igalan
This compound has been identified in a variety of plant species, indicating its natural presence across different genera.
Inula helenium L. (Elecampane) as a Primary Source
Inula helenium L., commonly known as Elecampane, serves as a significant natural reservoir for this compound nih.govebi.ac.ukebi.ac.uk. This plant, a member of the Asteraceae family, is indigenous to Southern and Eastern Europe and has naturalized across North America and Asia nih.gov. The roots of Inula helenium are particularly rich in sesquiterpene lactones, including this compound, alantolactone (B1664491), and isoalantolactone (B1672209) nih.govebi.ac.ukresearchgate.net. Quantitative analysis of hexane (B92381) extracts from Inula helenium roots has shown this compound to be a prominent constituent, comprising approximately 17.16% of the total extract researchgate.net. Research on the methanol (B129727) extract of Inula helenium roots has demonstrated notable biological activities, with this compound being successfully isolated from the hexane-soluble fraction ebi.ac.ukjst.go.jp.
Inula grandis Roots
Inula grandis is another important botanical source from which this compound was initially isolated in 1970 tandfonline.com. The roots of Inula grandis, particularly those cultivated in Central Asia, are known to synthesize substantial quantities of sesquiterpene lactones, with this compound and alantolactone being among the major compounds researchgate.netasu.ru. In hexane extracts derived from Inula grandis roots, this compound has been reported to account for about 15.77% of the composition researchgate.net.
Other Documented Plant Species
Beyond the Inula species, this compound's presence has been documented in several other plant taxa:
Liatris cylindracea : this compound has been isolated from this species tandfonline.comresearchgate.net.
Eupatorium quadrangularae : This plant has also been reported as a source of this compound tandfonline.comresearchgate.net.
Spilanthes leiocarpa : this compound, along with its diastereoisomers, has been identified in Spilanthes leiocarpa tandfonline.comresearchgate.netresearchgate.netuba.ar.
Critonia quadrangularis : this compound is among the compounds isolated from Critonia quadrangularis tandfonline.com.
Rudbeckia laciniata : The roots of Rudbeckia laciniata have been shown to contain this compound nih.govtandfonline.comresearchgate.netplantaedb.com.
Stevia polyphylla : this compound has also been documented as a constituent of Stevia polyphylla tandfonline.comresearchgate.netknapsackfamily.comebi.ac.ukplantaedb.com.
The widespread occurrence of this compound in these diverse plant species underscores its significance as a natural product.
Academic Procedures for Isolation and Extraction of this compound and Related Compounds
The isolation and purification of this compound from its botanical sources typically involve a systematic approach combining solvent extraction and various chromatographic separation techniques.
Solvent Extraction Techniques (e.g., Ethanol)
Solvent extraction is a critical initial step in separating this compound and other compounds from plant matrices. Ethanol (B145695) (EtOH) is frequently chosen as an extractant due to its efficacy in solubilizing a broad spectrum of plant metabolites, including sesquiterpene lactones semanticscholar.org. For instance, this compound and alantolactone, key sesquiterpene lactones, have been successfully isolated from the hexane fraction obtained from an ethanol extract of Inula grandis roots researchgate.net. Similarly, traditional hydro-ethanolic extracts are prepared from Inula helenium roots to facilitate the isolation of compounds such as this compound mdpi.comnih.gov. The specific solvent employed and the extraction methodology significantly influence the yield and chemical profile of the resulting extract researchgate.net.
Chromatographic Separation Methods (e.g., Column Chromatography)
Following the initial solvent extraction, chromatographic methods are indispensable for the purification of this compound from the complex mixtures present in crude plant extracts. Column chromatography is a widely applied technique in this context nih.govconicet.gov.aruwo.ca. This method leverages the differential affinities of compounds for a stationary phase and a mobile phase, enabling their separation uwo.caijprajournal.com.
Specific chromatographic techniques utilized in the isolation of this compound include:
Silica (B1680970) Gel Column Chromatography : This is a standard procedure. For example, the hexane fraction of Inula grandis roots, rich in this compound and alantolactone, undergoes purification via column chromatography on silica gel researchgate.net. This compound has also been isolated from Rudbeckia laciniata using silica gel column chromatography with a n-hexane-acetone eluent tandfonline.com.
Dry Column Flash Chromatography : In one instance, the lipophilic extract from Hyalis argentea var. latisquama rhizomes was subjected to dry column flash chromatography on silica gel with a cyclohexane-CH2Cl2 gradient, leading to the isolation of this compound conicet.gov.ar.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) : This advanced technique is employed for the analytical investigation and quantification of compounds like this compound, isoalantolactone, and alantolactone in plant extracts. It provides precise separation and detection based on characteristic retention times and UV absorption profiles researchgate.netsemanticscholar.org.
Sephadex LH-20 : This gel filtration matrix has been used as an initial clean-up step for fractionating bioactive compounds from crude Inula helenium extracts, preceding further purification steps semanticscholar.orgmdpi.com.
These diverse chromatographic strategies are essential for obtaining pure this compound, which is critical for its structural elucidation and further scientific investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aR,5R,6R,7aR)-6-ethenyl-6-methyl-3-methylidene-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,11-13H,1-2,4,7-8H2,3,5H3/t11-,12-,13-,15+/m1/s1 |
InChI Key |
IFASGTOWHLMHEZ-BHPKHCPMSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@H]2[C@@H](C[C@]1(C)C=C)OC(=O)C2=C |
Canonical SMILES |
CC(=C)C1CC2C(CC1(C)C=C)OC(=O)C2=C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Igalan
Academic Procedures for Isolation and Extraction of Igalan and Related Compounds
Microwave-Assisted Extraction in Sesquiterpene Lactone Isolation Research
Microwave-Assisted Extraction (MAE) represents an advanced and efficient methodology increasingly utilized in the isolation of various natural products, including sesquiterpene lactones. This technique leverages microwave energy to heat solvents and plant matrices, facilitating the rapid transfer of target compounds from the solid sample into the solvent. The primary advantages of MAE over conventional extraction methods, such as maceration, include significantly reduced extraction times, lower solvent consumption, and improved extraction yields. wikipedia.orgresearchgate.netfishersci.ca
While specific research detailing the MAE of this compound itself was not found, MAE has been successfully optimized for the extraction of other prominent sesquiterpene lactones, such as alantolactone (B1664491) and isoalantolactone (B1672209), from Inula helenium roots, a known source of this compound. wikipedia.orgresearchgate.netfishersci.ca This demonstrates the applicability and efficiency of MAE for compounds structurally similar to this compound and from the same botanical origin.
Research into MAE optimization for sesquiterpene lactones from Inula helenium has identified optimal conditions that enhance extraction efficiency. For example, a study reported optimal MAE parameters for alantolactone and isoalantolactone yields as follows: ethanol (B145695):water ratio of 100:0, liquid/sample ratio of 30:1 mL/g, microwave power of 300 W, and an irradiation time of 5 minutes. researchgate.netfishersci.ca Under these conditions, high yields of alantolactone (54.99 ± 0.11 mg/g) and isoalantolactone (48.40 ± 0.19 mg/g) were achieved. researchgate.netfishersci.ca This illustrates MAE as a sustainable and industrially viable "green" technique for the extraction of sesquiterpene lactones. wikipedia.orgresearchgate.netfishersci.ca
The efficiency of MAE has been further highlighted by comparisons with traditional methods. For instance, MAE was found to be 43.4 times faster than maceration for sesquiterpene lactone extraction from Inula helenium roots, leading to a 228.6 times reduction in energy consumption and carbon emissions. researchgate.netfishersci.ca Beyond Inula helenium, MAE has also been applied to extract sesquiterpene lactones like artemisinin (B1665778) from Artemisia annua wikipedia.org and psilostachyin, coronopilin, and damsin (B1669790) from Ambrosia arborescens, further underscoring its versatility and effectiveness in natural product isolation. wikipedia.org
Table 1: Optimized Microwave-Assisted Extraction (MAE) Conditions and Yields for Sesquiterpene Lactones from Inula helenium Roots researchgate.netfishersci.ca
| Parameter | Optimal Value |
| Ethanol:Water Ratio | 100:0 |
| Liquid/Sample Ratio | 30:1 mL/g |
| Microwave Power | 300 W |
| Irradiation Time | 5 min |
Table 2: Yields of Sesquiterpene Lactones under Optimal MAE Conditions researchgate.netfishersci.ca
| Compound | Yield (mg/g) |
| Alantolactone | 54.99 ± 0.11 |
| Isoalantolactone | 48.40 ± 0.19 |
Structural Elucidation and Stereochemical Analysis of Igalan
Classification as an α-Exo-Methylene-γ-Lactone
Igalan is classified as an α-exo-methylene-γ-lactone. nih.govnih.govthegoodscentscompany.comnih.govsigmaaldrich.comnist.govnist.gov This structural motif is characteristic of many sesquiterpene lactones, a class of natural products known for their diverse biological activities. nist.gov The α-exo-methylene-γ-lactone moiety features an exocyclic double bond conjugated with a carbonyl function within the lactone ring.
Determination of Absolute Configuration
The absolute configuration of this compound has been definitively determined as (3aR,5R,6R,7aR)-6-ethenylhexahydro-6-methyl-3-methylene-5-(1-methylethenyl)-2(3H)-benzofuranone. nih.govthegoodscentscompany.comnih.govsigmaaldrich.comnist.govnist.gov This complex stereochemistry is critical to understanding its properties and potential interactions.
A pivotal method in establishing this compound's absolute configuration involved the application of Nuclear Overhauser Effect (NOE) correlations, particularly through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on its derivatives. nih.govthegoodscentscompany.comnih.govsigmaaldrich.comnist.gov These correlations provide crucial information about the spatial proximity of protons within the molecule. For instance, NOESY spectra revealed specific NOEs between protons such as H-4b and H-6b, H-4b and H-5b, and H-4a and H-5a, which were instrumental in establishing the complete stereostructure of the compound. nih.gov The presence and absence of these correlations help map the three-dimensional arrangement of atoms, thereby confirming relative and ultimately, absolute stereochemistry.
Another key strategy in determining this compound's absolute configuration involved the utilization of chiral reagents. Specifically, both enantiomers of the axially chiral reagent, 2′-methoxy-1,1′-binaphthalene-2-carbohydroximoyl chloride (MBCC), were employed. nih.govnih.govthegoodscentscompany.comnih.govsigmaaldrich.comnist.govnist.gov this compound was converted into 4,5-dihydroisoxazoles using MBCC, and the NOE correlations observed in these derivatives further corroborated the absolute configuration. nih.govthegoodscentscompany.comnih.govsigmaaldrich.comnist.govnist.gov This method leverages the known chirality of the reagent to induce diastereomeric differences that can be observed and interpreted spectroscopically, thereby revealing the absolute configuration of the unknown chiral center.
Advanced Spectroscopic Characterization in Research Contexts (excluding basic identification data)
Beyond basic identification, advanced spectroscopic characterization plays a crucial role in providing detailed insights into the structural and stereochemical nuances of complex natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques such as COSY (Correlation Spectroscopy) and NOESY, are fundamental.
In research contexts, the application extends to more sophisticated analyses. For instance, rigorous analysis of kinetic NOESY/ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can yield accurate internuclear proton-proton distances, which are exceptionally effective in conformational analysis. Furthermore, the use of various NMR observables, such as J-couplings and their Karplus-like relationships, provides essential dihedral angle information, critical for precise stereochemical analysis. Computational techniques, including Density Functional Theory (DFT) predictions for chemical shifts and couplings, are increasingly integrated with experimental NMR data to refine structural accuracy and even to revise previously reported structures. The future of stereochemical analysis also involves the integration of advanced techniques like three-dimensional (3D) NMR spectroscopy and ultrahigh-field NMR, which offer enhanced resolution and sensitivity for analyzing complex structures and their dynamics. While not explicitly detailed for this compound beyond its absolute configuration determination, these advanced methods represent the broader spectroscopic toolkit utilized in comprehensive research on such compounds.
Biosynthesis of Igalan
Proposed Biosynthetic Precursors and Pathways
The biosynthesis of Igalan is hypothesized to commence with farnesyl pyrophosphate (FPP). FPP, a C15 isoprenoid precursor, undergoes cyclization catalyzed by sesquiterpene synthases. wikipedia.org In the context of sesquiterpene lactone biosynthesis in Asteraceae, this cyclization often leads to the formation of germacrene A, a common intermediate. thegoodscentscompany.comguidetopharmacology.orglipidmaps.orgnih.govcdutcm.edu.cnnih.gov
This compound is classified as an elemane-type sesquiterpene lactone. hmdb.ca Elemene structures are known to arise from germacrene intermediates through a Cope rearrangement, a thermally allowed sigmatropic rearrangement. Following the initial cyclization, germacrene A is typically oxidized to germacrene A acid (GAA), which serves as a pivotal precursor for a large proportion of sesquiterpene lactones found in Asteraceae species. guidetopharmacology.org The subsequent steps would involve further modifications of this germacrene A acid scaffold.
Hypothetical Enzymatic Transformations in Plant Systems
The conversion of germacrene A acid and other sesquiterpene intermediates into diverse sesquiterpene lactones involves a series of enzymatic transformations, predominantly catalyzed by cytochrome P450 enzymes (CYPs). guidetopharmacology.org These enzymes play a crucial role in the regio- and stereoselective hydroxylation of the sesquiterpene backbone. For instance, hydroxylation of GAA at specific carbon positions (e.g., C6 or C8) is a critical step. guidetopharmacology.org
Following hydroxylation, spontaneous lactonization occurs, leading to the formation of the characteristic α-methylene-γ-lactone moiety, which is a defining feature of sesquiterpene lactones, including this compound. guidetopharmacology.org Research indicates that specific CYP families, such as the CYP71BL family (e.g., CYP71BL1, CYP71BL2, CYP71BL6), are involved in these hydroxylation steps in Asteraceae, influencing the final structure and stereochemistry of the lactone ring. guidetopharmacology.org
For this compound's specific structure, which includes a hexahydro-1-benzofuran-2-one core along with methyl, isopropenyl, and vinyl groups, it is hypothesized that additional enzymatic steps would be involved. These could include further regio- and stereoselective hydroxylations, desaturations, and possibly methylations, all catalyzed by specific enzymes, likely including other P450s and various modifying enzymes (e.g., methyltransferases, reductases, isomerases). These enzymes would collectively sculpt the germacrene-derived intermediate into the unique elemane skeleton and introduce the specific functional groups observed in this compound. However, the precise enzymes and their sequential actions responsible for the complete biosynthesis of this compound remain to be fully characterized in scientific literature.
Molecular Mechanisms of Action of Igalan in Preclinical Research
Activation of Antioxidant and Detoxifying Mechanisms
Induction of Detoxifying Enzymes (e.g., Quinone Reductase)
Igalan demonstrates a notable capacity to induce detoxifying enzymes, a crucial aspect of its protective effects. Its antioxidant activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway guidetopharmacology.orgnih.gov. Nrf2 is a master regulator of cellular defense mechanisms, controlling the expression of a battery of genes encoding antioxidant and phase II detoxifying enzymes frontiersin.orgciteab.com.
Upon this compound treatment, the activation of the Nrf2 pathway leads to the increased expression of key Nrf2 target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), also known as Quinone Reductase (QR) guidetopharmacology.org. Specifically, this compound has been shown to induce QR activity in HepG2 cells guidetopharmacology.org. QR is a phase II detoxification enzyme that plays a vital role in detoxifying quinones and protecting cells from oxidative damage, serving as a valuable marker for chemopreventive agents lipidmaps.orgresearchgate.netnih.gov. This induction of detoxifying enzymes by this compound contributes significantly to preventing intracellular reactive oxygen species (ROS) generation during inflammatory processes guidetopharmacology.orgnih.gov.
Role in Reactive Oxygen Species (ROS) Scavenging
This compound exhibits a protective effect through its ability to scavenge reactive oxygen species (ROS) guidetopharmacology.orgnih.govnih.gov. Excessive ROS levels are implicated in various pathological conditions, including inflammatory responses. This compound's antioxidant effect is intrinsically linked to its activation of the Nrf2 pathway, which subsequently triggers the expression of enzymes that directly contribute to preventing and mitigating intracellular ROS generation guidetopharmacology.orgnih.gov. Research findings indicate that this compound treatment can lead to a measurable decrease in intracellular ROS levels, highlighting its direct and indirect antioxidant properties guidetopharmacology.org.
Influence on Cellular Differentiation and Proliferation Regulation
This compound significantly influences cellular differentiation and proliferation, particularly in keratinocytes guidetopharmacology.orgnih.govwikipedia.orgamericanelements.com. Cellular differentiation is a complex biological process involving highly controlled modifications in gene expression, leading to a cell becoming more specialized nih.gov. In many biological contexts, cell proliferation and differentiation exhibit an inverse relationship, where terminal differentiation often coincides with the cessation of cell division and permanent exit from the cell cycle nih.gov.
Promotion of Epidermal Differentiation Gene Expression (e.g., FLG, LOR, KRT10, DSC1)
A key finding in preclinical research on this compound is its capacity to promote the expression levels of genes encoding essential structural components and differentiation markers in keratinocytes guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com. These include filaggrin (FLG), loricrin (LOR), keratin (B1170402) 10 (KRT10), and desmocollin 1 (DSC1) guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com. This promotion of epidermal differentiation gene expression by this compound is achieved through its inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) signaling guidetopharmacology.orgnih.govamericanelements.com.
The following table summarizes the influence of this compound on epidermal differentiation gene expression:
| Gene | Function/Role in Epidermal Differentiation | Effect of this compound | Mechanism |
| FLG | Encodes filaggrin, crucial for skin barrier formation and keratinocyte aggregation. | Promotes mRNA expression guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com | Inhibition of STAT3 signaling guidetopharmacology.orgnih.govamericanelements.com |
| LOR | Encodes loricrin, a major component of the cornified envelope. | Promotes mRNA expression guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com | Inhibition of STAT3 signaling guidetopharmacology.orgnih.govamericanelements.com |
| KRT10 | Encodes keratin 10, an intermediate filament protein expressed in differentiating keratinocytes. | Promotes mRNA expression guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com | Inhibition of STAT3 signaling guidetopharmacology.orgnih.govamericanelements.com |
| DSC1 | Encodes desmocollin 1, a desmosomal cadherin involved in cell-cell adhesion in the epidermis. | Promotes mRNA expression guidetopharmacology.orgnih.govwikipedia.orgamericanelements.comresearcherslinks.com | Inhibition of STAT3 signaling guidetopharmacology.orgnih.govamericanelements.com |
Specific Kinase Modulation (e.g., Inactivation of GSK3β, Activation of AKT)
This compound's molecular actions extend to the modulation of specific intracellular kinases, playing a critical role in its biological effects. It has been identified that this compound inactivates Glycogen Synthase Kinase 3 beta (GSK3β) and simultaneously activates Protein Kinase B (AKT) guidetopharmacology.org.
GSK3β is a serine/threonine kinase that is constitutively active in resting cells and involved in numerous cellular processes, including metabolism, proliferation, and inflammation mrc.ac.ukctdbase.org. Its activated state is often associated with pro-inflammatory responses and can promote the activation of NF-κB mrc.ac.ukctdbase.org. Conversely, the inactivation of GSK3β, often achieved through phosphorylation at its Ser9 residue, is linked to anti-inflammatory effects and the activation of Nrf2 mrc.ac.ukctdbase.orgmrc.ac.uk. AKT, a central kinase in the PI3K/AKT signaling pathway, is known to phosphorylate and inactivate GSK3β ctdbase.orgmrc.ac.uknih.gov. The activation of AKT by this compound contributes to the inactivation of GSK3β, which in turn facilitates the activation and nuclear accumulation of Nrf2, further enhancing the expression of cytoprotective enzymes guidetopharmacology.orgmrc.ac.uk.
Identified Molecular Targets and Protein Interactions
The diverse biological activities of this compound are underpinned by its interactions with several key molecular targets and signaling pathways. These interactions collectively contribute to its observed effects on inflammation, oxidative stress, and cellular differentiation.
The primary molecular targets and protein interactions identified for this compound include:
STAT3 (Signal Transducer and Activator of Transcription 3): this compound acts as an inhibitor of the Janus Kinase (JAK)/STAT3 signaling pathway guidetopharmacology.orgnih.govwikipedia.orgamericanelements.com. By suppressing STAT3 activation, this compound promotes the expression of epidermal differentiation genes such as FLG, LOR, KRT10, and DSC1 in keratinocytes guidetopharmacology.orgnih.govamericanelements.com. STAT3 is a transcription factor frequently overactivated in various pathological conditions, including inflammation and cancer, where it drives cell proliferation and survival frontiersin.org.
NF-κB (Nuclear Factor-kappa B): this compound effectively inhibits the NF-κB pathway guidetopharmacology.orgnih.gov. It has been shown to suppress the activation of NF-κB induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) guidetopharmacology.org. This inhibition leads to a downregulation of NF-κB target genes, including pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8) guidetopharmacology.org. NF-κB is a crucial transcription factor involved in regulating inflammatory and immune responses, as well as cell proliferation frontiersin.org.
Nrf2 (Nuclear factor erythroid 2-related factor 2): this compound activates the Nrf2 pathway guidetopharmacology.orgnih.govguidetopharmacology.org. This activation is central to its antioxidant and detoxifying effects, leading to the increased expression of antioxidant and phase II metabolizing enzymes like HO-1 and NQO1 frontiersin.orgciteab.comguidetopharmacology.org. The crosstalk between Nrf2 and NF-κB pathways is also significant, with Nrf2 activation having anti-inflammatory potential by modulating NF-κB signaling frontiersin.orgguidetopharmacology.org.
GSK3β (Glycogen Synthase Kinase 3 beta): this compound inactivates GSK3β guidetopharmacology.org. The inactivation of GSK3β by this compound contributes to its anti-inflammatory properties and facilitates the activation of the Nrf2 pathway mrc.ac.ukctdbase.orgmrc.ac.uk.
AKT (Protein Kinase B): this compound activates AKT guidetopharmacology.org. The activation of AKT by this compound is linked to the inactivation of GSK3β and plays a role in the subsequent activation of Nrf2, highlighting a complex interplay between these signaling molecules guidetopharmacology.orgctdbase.orgmrc.ac.uknih.gov.
The following table summarizes the identified molecular targets and their interactions with this compound:
| Molecular Target | Type | Effect of this compound | Key Role/Function |
| STAT3 | Protein/Transcription Factor | Inhibits activation guidetopharmacology.orgnih.govwikipedia.orgamericanelements.com | Regulates cell proliferation, differentiation, and inflammation; frequently activated in cancer frontiersin.orgresearcherslinks.com |
| NF-κB | Protein/Transcription Factor | Inhibits pathway activation guidetopharmacology.orgnih.govguidetopharmacology.org | Central regulator of immune and inflammatory responses, cell proliferation frontiersin.orgmdpi.com |
| Nrf2 | Protein/Transcription Factor | Activates pathway guidetopharmacology.orgnih.govguidetopharmacology.org | Master regulator of antioxidant and phase II detoxifying enzymes frontiersin.orgciteab.com |
| GSK3β | Protein/Kinase | Inactivates guidetopharmacology.org | Involved in various cellular processes; active state promotes NF-κB, inactivation promotes Nrf2 mrc.ac.ukctdbase.orgmrc.ac.uk |
| AKT | Protein/Kinase | Activates guidetopharmacology.org | Key regulator of cell survival, proliferation, and metabolism; phosphorylates and inactivates GSK3β frontiersin.orgctdbase.orgmrc.ac.uknih.gov |
| JAK | Protein/Kinase | Inhibits (upstream of STAT3) guidetopharmacology.orgnih.govamericanelements.com | Tyrosine kinases crucial for cytokine signaling, including STAT activation lipidmaps.orgmrc.ac.ukciteab.com |
Preclinical Biological Activities and Research Models of Igalan
In Vitro Cellular Studies
In vitro research has explored the molecular mechanisms underlying Igalan's biological effects using various cell culture models. These studies have provided foundational knowledge of its anti-inflammatory, cytotoxic, and antioxidant properties at the cellular level.
Anti-inflammatory Effects in Stimulated Keratinocyte Models (e.g., HaCaT Cells)
This compound has been investigated for its potential to mitigate inflammatory responses in human keratinocyte cell lines, such as HaCaT cells, which are often used to model inflammatory skin conditions. When these cells are stimulated with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to mimic an atopic dermatitis (AD)-like environment, this compound demonstrates significant anti-inflammatory activity nih.govresearchgate.net.
The primary mechanisms of action involve the inhibition of key inflammatory signaling pathways. Research shows that this compound suppresses the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, specifically by inhibiting the phosphorylation of STAT1 and STAT3 nih.govresearchgate.net. It also inhibits the Nuclear Factor-kappa B (NF-κB) pathway nih.govresearchgate.net. By downregulating these pathways, this compound effectively reduces the expression and production of several pro-inflammatory chemokines that are markers in atopic dermatitis, including TARC/CCL17, MDC/CCL22, and RANTES/CCL5 nih.govresearchgate.net.
Furthermore, this compound has been observed to promote the expression of genes essential for keratinocyte differentiation. By acting as a JAK inhibitor, it enhances the mRNA levels of genes such as Filaggrin (FLG), Loricrin (LOR), Keratin (B1170402) 10 (KRT10), and Desmocollin 1 (DSC1), which are crucial for maintaining the integrity of the epidermal barrier nih.govresearchgate.net.
Table 1: Summary of this compound's In Vitro Anti-inflammatory Effects on Stimulated HaCaT Keratinocytes
| Target Pathway/Process | Effect of this compound | Key Molecular Changes | Reference |
|---|---|---|---|
| Inflammatory Signaling | Inhibition | Downregulation of NF-κB and JAK/STAT3 signaling pathways. | nih.govresearchgate.net |
| Chemokine Production | Suppression | Decreased mRNA expression of TARC/CCL17, MDC/CCL22, RANTES/CCL5. | nih.govresearchgate.net |
| Keratinocyte Differentiation | Promotion | Increased mRNA expression of FLG, LOR, KRT10, and DSC1. | nih.govresearchgate.net |
Cytotoxic Activity against Cancer Cell Lines (e.g., HeLa Carcinoma Cells, HepG2 Cells)
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. Studies have demonstrated its activity against cervical cancer cells (HeLa) and hepatocellular carcinoma cells (HepG2) nih.govresearchgate.netnih.govmdpi.com.
In HepG2 cells, this compound's activity is linked to the inhibition of the TNF-α-induced NF-κB signaling pathway nih.gov. This inhibition leads to the suppression of NF-κB's target genes, which include TNF-α itself, as well as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) nih.gov. These findings suggest a potential role for this compound in modulating inflammatory processes within the tumor microenvironment of the liver nih.gov. While cytotoxic effects have been noted in HeLa cells, the specific mechanisms in this cell line are less detailed in the available literature researchgate.netnih.govmdpi.com.
Investigation of Antioxidant Capacity in Cellular Systems
This compound exhibits significant antioxidant effects at the cellular level, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govresearchgate.net. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes mdpi.comresearchgate.net.
In studies using both HaCaT and HepG2 cells, this compound was found to activate the Nrf2 pathway nih.govnih.gov. This activation leads to the nuclear accumulation of Nrf2 and subsequently triggers the increased expression of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) researchgate.netnih.gov. The enzymes encoded by these genes play a critical role in protecting cells from oxidative stress by preventing the generation of intracellular reactive oxygen species (ROS) during inflammation nih.govresearchgate.net. This activation of cellular defense mechanisms highlights this compound's potential as a detoxifying agent nih.gov.
Table 2: Summary of this compound's In Vitro Cytotoxic and Antioxidant Effects
| Activity | Cell Line Model | Mechanism of Action | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | Inhibition of TNF-α-induced NF-κB activation; suppression of IL-6 and IL-8 expression. | nih.gov |
| HeLa (Cervical Carcinoma) | Cytotoxic effects observed. | researchgate.netnih.govmdpi.com |
| Antioxidant Capacity | HaCaT, HepG2 | Activation of the Nrf2 signaling pathway; increased expression of HO-1 and NQO1. | nih.govresearchgate.netnih.gov |
In Vivo Animal Model Investigations (excluding human trial data)
Preclinical in vivo studies have sought to determine if the cellular activities of this compound translate to therapeutic effects in whole-organism models of disease.
Studies in Models of Inflammatory Conditions (e.g., Atopic Dermatitis-like Responses)
The promising in vitro anti-inflammatory and antioxidant results have positioned this compound as a candidate for investigation in animal models of inflammatory skin conditions nih.govresearchgate.net. Animal models of atopic dermatitis, which can be induced by various methods such as the epicutaneous application of sensitizers like ovalbumin, are commonly used to test potential therapeutics nih.govnih.govcriver.com. These models replicate key features of human AD, including skin barrier dysfunction and allergic inflammation nih.govnih.gov.
The demonstrated ability of this compound to suppress pro-inflammatory chemokines, promote keratinocyte differentiation genes, and exert antioxidant effects in cell culture is directly relevant to the pathophysiology of AD nih.govresearchgate.net. Researchers have concluded that this combination of anti-inflammatory, antioxidant, and barrier-regulating properties makes this compound an effective agent for protecting against AD-like allergic inflammation in preclinical settings researchgate.net.
Early-Stage Studies in Cancer Models (e.g., Hepatocellular Carcinoma, Colorectal Cancer)
While this compound has shown cytotoxic activity against hepatocellular carcinoma (HepG2) cells in vitro, published research on its efficacy in in vivo animal models of hepatocellular carcinoma or colorectal cancer is limited nih.govnih.govnih.govnih.gov. Standard in vivo models for these cancers often involve the xenografting of human cancer cell lines into immunodeficient mice or the use of carcinogen-induced tumor models in rats nih.govwjgnet.commdpi.com. Although the in vitro data suggest potential for this compound as an anti-cancer agent, further early-stage studies in these established animal models are required to evaluate its in vivo activity and therapeutic potential for these malignancies.
Advanced Analytical Methods for Igalan in Academic Research
Quantitative and Qualitative Analysis in Biological Matrices
The analysis of Igalan in biological matrices involves both qualitative identification and quantitative determination to understand its presence and efficacy within biological systems. For instance, this compound has been qualitatively identified as a major compound in fractions derived from Inula helenium roots that exhibit anti-staphylococcal activity, indicating its presence and contribution to the biological effect in a complex biological extract.
Quantitatively, this compound has demonstrated significant cytotoxic activity against human liver cancer cell lines (HepG2). In one study, this compound showed a high potency with an IC₅₀ value of 3.83 ± 0.043 μg/mL against HepG2 cells, a result comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (3.73 ± 0.036 μg/mL) nih.govresearchgate.net. This quantitative assessment in a biological matrix (cell culture) highlights its potential as an antineoplastic agent.
Table 1: Quantitative Cytotoxic Activity of this compound
| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |
| This compound | HepG2 | 3.83 ± 0.043 | nih.govresearchgate.net |
| Doxorubicin | HepG2 | 3.73 ± 0.036 | nih.govresearchgate.net |
Application of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Techniques
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD), is a primary method for the separation and qualitative/quantitative analysis of this compound in complex mixtures. Research has utilized HPLC for the chromatographic separation of this compound from plant extracts. Specific methods employed include:
Separation using a Zorbax® Eclipse XDB C18 column with detection at 210 nm, where this compound appeared as Peak 1.
Separation using a Kinetex® 5 μm XB-C18 column with detection at 205 nm, also identifying this compound as Peak 1.
Table 2: HPLC Parameters for this compound Analysis
| Column Type | Detection Wavelength (nm) | Observed Peak | Reference |
| Zorbax® Eclipse XDB C18 | 210 | Peak 1 | |
| Kinetex® 5 μm XB-C18 | 205 | Peak 1 |
Mass Spectrometry (MS) techniques, particularly Electron Ionization Mass Spectrometry (EI/MS), are indispensable for the structural elucidation and confirmation of this compound. EI/MS analysis, alongside other spectral methods, has been used to establish the structures of this compound and other isolated compounds from plant extracts nih.govresearchgate.net. While specific m/z values or fragmentation patterns for this compound were not detailed in the provided snippets, the general application of EI/MS confirms its role in identifying and characterizing the compound based on its molecular weight and fragmentation profile.
Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research Settings
Various spectroscopic techniques are routinely employed in academic research for the comprehensive structural confirmation and purity assessment of this compound. These methods provide detailed insights into the molecular structure, functional groups, and stereochemistry of the compound.
Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the this compound molecule, such as the lactone carbonyl and alkene functionalities nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the complete chemical structure of this compound. These techniques provide information on the number and type of hydrogen and carbon atoms, their chemical environments, and connectivity within the molecule nih.govresearchgate.net. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) correlations, NOESY (Nuclear Overhauser Effect Spectroscopy), and H-H COSY (Homouclear Correlation Spectroscopy), have been crucial in determining the absolute configuration of this compound, providing detailed stereochemical information based on spatial proximities between atoms researchgate.net. These NMR data are essential for confirming the precise three-dimensional structure of this compound and for assessing its purity by detecting and quantifying any impurities present.
Table 3: Spectroscopic Techniques for this compound Characterization
| Technique | Application | Reference |
| IR Spectroscopy | Identification of characteristic functional groups | nih.govresearchgate.net |
| ¹H NMR | Elucidation of proton chemical environments, connectivity, and stereochemistry | researchgate.netnih.govresearchgate.net |
| ¹³C NMR | Elucidation of carbon chemical environments and connectivity | nih.govresearchgate.net |
| NOE/NOESY | Determination of absolute configuration and spatial relationships | researchgate.net |
| H-H COSY | Elucidation of proton-proton correlations and connectivity | researchgate.net |
Theoretical and Computational Approaches in Igalan Research
Molecular Docking and Dynamics Simulations for Target Identification
Molecular docking is an in silico method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein, to form a stable complex. nih.govigem.wiki This technique estimates the binding modes and affinity between the ligand and the target, providing insights into their molecular interactions. nih.govigem.wikiijpsjournal.com Various sampling algorithms and scoring functions are employed by docking software to generate and evaluate possible binding poses. igem.wiki
While Igalan has demonstrated antiproliferative activity, specific published research detailing molecular docking or dynamics simulations to identify its precise molecular targets was not found in the current search. However, given its known biological effect, these computational techniques could be instrumental in future studies. For instance, researchers could:
Identify Potential Targets: By docking this compound against a library of proteins known to be involved in cellular proliferation pathways, potential binding partners could be computationally identified.
Elucidate Binding Mechanisms: Once a potential target is identified, molecular dynamics simulations could be used to study the stability of the this compound-target complex, the specific residues involved in binding, and the conformational changes induced upon binding. This would provide a detailed understanding of how this compound exerts its antiproliferative effect at a molecular level.
In Silico Prediction of Biological Activities and Mechanisms
In silico prediction of biological activities and mechanisms of action involves using computational tools and algorithms to infer a compound's potential effects based on its chemical structure. nih.govnih.gov These methods leverage large datasets of known compounds and their activities to build predictive models. Common approaches include:
Prediction of Activity Spectra for Substances (PASS): Tools like PASS online predict a compound's biological activity spectrum by analyzing its molecular structure, aiding in identifying potential therapeutic agents. ijpsjournal.comphcogj.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for drug development. In silico tools can predict these pharmacokinetic and safety profiles early in the discovery process, helping to filter out compounds with undesirable characteristics. nih.govphcogj.comnih.govmdpi.com
Mechanism of Action (MoA) Elucidation: Computational analyses, including machine learning, pathway enrichment, and connectivity mapping, can harness omics data and prior knowledge (e.g., protein-protein interaction data) to infer compound targets and signaling proteins, thus elucidating MoA. nih.govnih.govkaggle.comresearchgate.net
This compound's reported antiproliferative and antimicrobial activities suggest it interacts with biological systems. nih.govresearchgate.net While specific in silico predictions of its comprehensive biological activity spectrum or detailed mechanisms were not found, these computational tools could be applied to:
Expand Activity Profile: Predict other potential biological activities of this compound beyond its known antiproliferative and antimicrobial effects, which could uncover new therapeutic applications.
Refine Mechanism: Utilize computational models to hypothesize the specific pathways or cellular processes that this compound might modulate, given its structural features and reported activities.
Assess Drug-Likeness: Predict this compound's ADMET properties to evaluate its potential as a drug candidate, although this falls outside the scope of detailed discussion as per the instructions.
Cheminformatics for this compound and its Structural Analogs
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry. epa.govhstalks.com It encompasses a wide range of applications, including the management, analysis, and prediction of chemical information. Key aspects relevant to this compound include:
Chemical Structure Analysis: Cheminformatics tools are used to represent, store, and analyze chemical structures, including this compound's sesquiterpene lactone framework. nih.govepa.gov
Property Prediction: It enables the prediction of various physicochemical properties of compounds, which are essential for understanding their behavior in biological systems. ijpsjournal.comepa.gov
Structural Analogs and Library Generation: Structural analogs are compounds that share a similar chemical structure but differ in certain components, such as functional groups or substructures. bocsci.com Cheminformatics algorithms can generate libraries of structural analogs from a given scaffold, facilitating the exploration of chemical space and the identification of new molecules with desired characteristics. researchgate.netlifechemicals.com This is particularly useful in quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with biological activity. mdpi.comhstalks.com
This compound's well-defined chemical structure (C₁₅H₂₀O₂, a sesquiterpene lactone) makes it amenable to cheminformatics analyses. nih.gov While specific published cheminformatics studies focusing on this compound and its structural analogs were not identified in the search, the principles of cheminformatics could be applied to:
Explore Structure-Activity Relationships (SAR): By analyzing the structural features of this compound and comparing them to other known sesquiterpene lactones with similar or different activities, cheminformatics could help deduce which parts of the molecule are crucial for its biological effects.
Design Novel Analogs: Computational algorithms could be employed to design new this compound analogs with potentially improved potency, selectivity, or other desirable properties, by systematically modifying its core structure. This would involve generating a virtual library of analogs and then computationally screening them for predicted activity.
Similarity Searching: Cheminformatics tools could be used to identify other compounds in large databases that are structurally similar to this compound, which might possess similar biological activities or serve as starting points for new research.
Future Research Directions and Unexplored Potential of Igalan
Elucidation of Novel Molecular Targets and Signaling Cascades
Current research indicates that Igalan modulates critical cellular pathways, including the suppression of JAK/STAT3 signaling, activation of the Nrf2 pathway, and inhibition of NF-κB activation. wikipedia.orguni.luguidetopharmacology.org For instance, this compound has been shown to reduce nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. uni.lu It also effectively down-regulates the expression of T helper 2 (Th2) chemokine genes, such as TARC/CCL17, MDC/CCL22, and RANTES/CCL5, which are biomarkers for atopic dermatitis severity. uni.lu Furthermore, this compound promotes the mRNA expression levels of genes crucial for keratinocyte differentiation, including filaggrin (FLG), loricrin (LOR), keratin (B1170402) (KRT10), and desmocollin (DSC1), by inhibiting STAT3 signaling. wikipedia.orguni.luguidetopharmacology.org
Despite these findings, a comprehensive understanding of all direct molecular targets and the complete spectrum of signaling cascades influenced by this compound is still lacking. Future research should leverage advanced proteomic, genomic, and metabolomic approaches to identify novel binding partners and map the intricate downstream signaling networks. Techniques such as chemical proteomics (e.g., activity-based protein profiling, quantitative chemical proteomics) can identify direct protein interactions. High-throughput transcriptomics and phosphoproteomics can reveal global gene expression changes and phosphorylation events, providing a holistic view of this compound's cellular impact. CRISPR-Cas9 screening, in conjunction with this compound treatment, could pinpoint genes whose modulation alters cellular responses, thereby revealing novel functional targets.
| Strategy | Objective | Expected Outcome |
| Chemical Proteomics | Identify direct protein binding partners of this compound. | Discovery of novel enzymes, receptors, or structural proteins. |
| Transcriptomics (RNA-Seq) | Map global gene expression changes. | Identification of previously unlinked pathways and cellular processes. |
| Phosphoproteomics | Elucidate phosphorylation-dependent signaling events. | Detailed understanding of kinase/phosphatase activity modulation. |
| CRISPR-Cas9 Screening | Identify genes critical for this compound's efficacy or resistance. | Uncover novel genetic targets or resistance mechanisms. |
Investigation of Synergistic Interactions with Other Preclinical Compounds
Given this compound's established antiproliferative, anti-inflammatory, and antioxidant activities, investigating its synergistic potential with other preclinical or approved compounds is a crucial research direction. researchgate.netfishersci.nofishersci.caciteab.comhznu.edu.cnnih.govwikipedia.orguni.luguidetopharmacology.org For instance, this compound has demonstrated comparable potency to doxorubicin (B1662922) against human liver cancer cell line (HepG2) in vitro. citeab.comhznu.edu.cn This suggests its potential in combination therapies, particularly in cancer where multi-drug regimens are common.
Future studies should focus on high-throughput screening of this compound in combination with diverse compound libraries, including known chemotherapeutics, anti-inflammatory agents, and modulators of oxidative stress. Methodologies such as checkerboard assays and dose-response matrix analyses can systematically identify synergistic, additive, or antagonistic interactions. Research could explore combinations that enhance therapeutic efficacy, reduce required compound concentrations, or overcome drug resistance in various disease models. For example, combining this compound with agents that target complementary pathways (e.g., other Nrf2 activators or NF-κB inhibitors) could yield enhanced anti-inflammatory or cytoprotective effects.
| Compound Class | Rationale for Combination | Potential Synergistic Outcome |
| Doxorubicin (PubChem CID: 31703) | Known antiproliferative agent; this compound shows comparable potency. citeab.comhznu.edu.cn | Enhanced anti-cancer efficacy; potential for reduced toxicity of Doxorubicin. |
| Prednisolone (PubChem CID: 5755) | Potent anti-inflammatory corticosteroid. | Enhanced anti-inflammatory effects in dermatological or systemic conditions. |
| Curcumin (PubChem CID: 969516) | Natural Nrf2 activator and anti-inflammatory agent. | Augmented antioxidant and anti-inflammatory responses. |
Development of Advanced In Vitro and In Vivo Models for Specific Disease Research
While studies have utilized HaCaT keratinocytes and HepG2 cells to demonstrate this compound's effects on atopic dermatitis-like responses and antiproliferative activity, respectively, more physiologically relevant models are essential for comprehensive preclinical evaluation. citeab.comhznu.edu.cnwikipedia.orguni.luguidetopharmacology.org
Future research should prioritize the development and utilization of advanced in vitro and in vivo models. For dermatological research, this includes employing 3D skin equivalents, organ-on-a-chip systems mimicking skin microenvironments, and patient-derived primary keratinocytes or immune cells. In cancer research, the use of patient-derived organoids (PDOs) and patient-derived xenograft (PDX) models will provide more accurate predictions of clinical efficacy and patient response. For in vivo studies, beyond standard rodent models, genetically engineered mouse models (GEMMs) that recapitulate specific disease pathologies (e.g., inflammatory bowel disease, neurodegenerative conditions with inflammatory components) will be crucial to assess this compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system.
| Model System | Rationale for Application | Specific Disease Relevance |
| 3D Skin Equivalents | Mimic native skin architecture and barrier function. | Atopic dermatitis, inflammatory skin conditions. |
| Patient-Derived Organoids (PDOs) | Retain patient-specific genetic and phenotypic characteristics. | Various cancers, personalized medicine approaches. |
| Humanized Mouse Models | Incorporate human immune system components. | Immunomodulatory effects, autoimmune diseases. |
| Genetically Engineered Mouse Models (GEMMs) | Mimic specific genetic mutations or disease pathways. | Complex inflammatory diseases, specific cancer types. |
Methodological Advancements in this compound Synthesis and Derivatization for Research Purposes
This compound is a natural product isolated from various plants. researchgate.netfishersci.nofishersci.caciteab.comhznu.edu.cnfishersci.atresearchgate.net While isolation provides the compound, efficient and scalable synthetic methodologies are critical for large-scale research, comprehensive structure-activity relationship (SAR) studies, and potential preclinical development.
Future research should focus on developing robust and sustainable total synthesis routes for this compound, potentially employing modern synthetic techniques such as flow chemistry, photocatalysis, or C-H activation to improve yields and reduce environmental impact. Furthermore, systematic derivatization strategies, including parallel synthesis and combinatorial chemistry, are essential to generate a library of this compound analogs. These analogs can then be screened to identify structural motifs crucial for specific biological activities (e.g., anti-inflammatory versus antiproliferative) and to optimize properties like solubility, stability, and bioavailability for research purposes. This will enable a deeper understanding of the molecular determinants of this compound's efficacy.
| Strategy | Objective | Research Application |
| Total Synthesis Optimization | Improve yield, purity, and scalability. | Enable large-scale in vitro and in vivo studies. |
| Semi-Synthesis from Precursors | Efficiently produce this compound from readily available natural precursors. | Cost-effective production for research. |
| Combinatorial Derivatization | Generate diverse this compound analogs. | Comprehensive Structure-Activity Relationship (SAR) studies. |
| Stereoselective Synthesis | Control stereochemistry for active enantiomers. | Optimize potency and minimize off-target effects. |
Exploration of this compound's Role in Emerging Biological Research Areas
This compound's multifaceted activities, including its anti-inflammatory, antioxidant (Nrf2 activation), and antiproliferative effects, suggest its potential relevance in a broader array of emerging biological research areas beyond its currently established roles. citeab.comhznu.edu.cnnih.govwikipedia.orguni.luguidetopharmacology.org
Future research could explore this compound's impact on:
Aging and Senescence: Given its Nrf2 activation, this compound's role in modulating cellular senescence and age-related pathologies warrants investigation. wikipedia.orgguidetopharmacology.org
Neuroinflammation and Neurodegenerative Diseases: Its anti-inflammatory properties could be beneficial in models of neuroinflammation relevant to conditions like Alzheimer's or Parkinson's disease. fishersci.canih.govwikipedia.org
Metabolic Disorders: The interplay between inflammation, oxidative stress, and metabolic dysfunction suggests exploring this compound's effects in models of obesity, diabetes, or non-alcoholic fatty liver disease (NAFLD).
Antimicrobial Resistance: this compound, as a natural product, has demonstrated antimicrobial potential. fishersci.canih.govwikipedia.org Further research into its mechanisms against drug-resistant pathogens and its potential as an adjunct therapy to existing antibiotics is critical.
Immunomodulation: Beyond general anti-inflammatory effects, detailed studies on how this compound influences specific immune cell subsets (e.g., T cells, B cells, macrophages polarization) could uncover novel immunomodulatory roles.
| Emerging Area | Rationale for Exploration | Potential Research Questions |
| Aging/Senescence | Nrf2 pathway involvement in anti-aging. wikipedia.orgguidetopharmacology.org | Does this compound extend lifespan or healthspan in model organisms? |
| Neuroinflammation | Anti-inflammatory and antioxidant properties. fishersci.canih.govwikipedia.org | Can this compound mitigate neuroinflammation in preclinical models? |
| Metabolic Disorders | Links between inflammation, oxidative stress, and metabolism. | Does this compound improve metabolic parameters in disease models? |
| Antimicrobial Resistance | Reported antimicrobial potential. fishersci.canih.govwikipedia.org | Is this compound effective against drug-resistant bacterial strains? |
| Immunomodulation | Broad anti-inflammatory effects. wikipedia.orguni.luguidetopharmacology.org | How does this compound influence specific immune cell functions and phenotypes? |
Q & A
Basic Research Questions
Q. What are the established protocols for isolating igalan from plant sources, and what methodological considerations ensure reproducibility?
- This compound is typically isolated via ethanol extraction followed by chromatographic separation (e.g., column chromatography, HPLC). Key steps include solvent polarity optimization, spectral verification (IR, NMR, MS), and comparison with reference data . Reproducibility requires strict documentation of solvent ratios, temperature, and purification steps, as outlined in pharmacological reporting standards .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Structural elucidation combines IR spectroscopy for functional groups, H-/C-NMR for carbon-hydrogen frameworks, and mass spectrometry (EI/MS or ESI/MS) for molecular weight and fragmentation patterns. Cross-referencing with existing spectral libraries is essential . For novel analogs, X-ray crystallography or 2D-NMR may be required to confirm stereochemistry .
Q. What in vitro models are commonly used to evaluate this compound’s cytotoxic activity, and how are results standardized?
- The HepG2 liver cancer cell line is a standard model, with cytotoxicity measured via assays like MTT or SRB. Activity is quantified using IC values, validated against positive controls (e.g., doxorubicin) and negative controls (untreated cells). Results must include error margins (e.g., 3.83 ± 0.043 μg/mL for this compound vs. 3.73 ± 0.036 μg/mL for doxorubicin) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s cytotoxic potency, and what experimental approaches can elucidate its targets?
- Hypothesized mechanisms include apoptosis induction via caspase activation or ROS generation. Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells can identify dysregulated pathways. Comparative studies with structural analogs (e.g., sesquiterpene lactones) may reveal structure-activity relationships (SAR) .
Q. How can researchers address variability in this compound’s bioactivity across different cell lines or experimental conditions?
- Variability may arise from differences in cell permeability, metabolic activity, or assay protocols. Mitigation strategies include:
- Standardizing cell culture conditions (e.g., passage number, serum concentration) .
- Using orthogonal assays (e.g., flow cytometry for apoptosis alongside cytotoxicity assays) .
- Reporting full methodological details (e.g., solvent used for this compound solubilization) to enable cross-study comparisons .
Q. What strategies improve this compound’s selectivity between cancerous and normal cells, and how are these evaluated?
- Co-culture models (e.g., HepG2 with primary hepatocytes) can assess selectivity. Dose-response curves for both cell types calculate selectivity indices (SI = IC/IC). Structural modifications, such as glycosylation to enhance tumor-targeted delivery, may improve SI .
Q. How do structural modifications of this compound influence its pharmacological profile, and what computational tools aid in SAR studies?
- Modifying functional groups (e.g., lactone ring methylation) can alter bioavailability or target binding. Molecular docking simulations predict interactions with proteins like topoisomerases, while in vitro cytotoxicity screens validate hypotheses. For example, this compound’s α-methylene-γ-lactone moiety is critical for its activity .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in IC values across studies may stem from assay sensitivity (e.g., MTT vs. ATP-based assays) or compound purity. Researchers should report HPLC purity (>95%) and validate results with multiple assays .
- Experimental Design : Use factorial designs to test variables (e.g., extraction solvents, incubation times). Include dose-escalation studies to define therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
